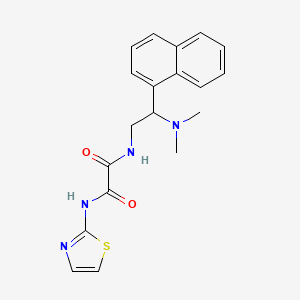

N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-(1,3-thiazol-2-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2S/c1-23(2)16(15-9-5-7-13-6-3-4-8-14(13)15)12-21-17(24)18(25)22-19-20-10-11-26-19/h3-11,16H,12H2,1-2H3,(H,21,24)(H,20,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHQUWQHSSRECE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C(=O)NC1=NC=CS1)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

- Dimethylamino group : Enhances lipophilicity and cellular penetration.

- Naphthalene moiety : Facilitates π-π stacking interactions with biological macromolecules.

- Thiazole ring : Provides additional reactivity and potential interactions with various biological targets.

Its molecular formula is with a molecular weight of approximately 368.46 g/mol .

The biological activity of this compound is believed to involve several mechanisms:

- Interaction with Biological Macromolecules : The dimethylamino group may engage nucleophilic sites on proteins or nucleic acids, while the naphthalene ring can intercalate into DNA, potentially affecting gene expression and cellular processes .

- Influence on Enzyme Activity : Preliminary studies suggest that the compound may modulate the activity of specific enzymes, which could be relevant for therapeutic applications in cancer treatment .

- Anticancer Potential : The compound has been investigated for its potential as an anticancer agent, showing promise in inhibiting tumor cell proliferation through various pathways .

Research Findings

Research on this compound is still emerging, but several studies have reported significant findings:

| Study | Findings |

|---|---|

| In vitro studies | Demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent. |

| Mechanistic studies | Suggested that the compound interacts with DNA and proteins, influencing cellular signaling pathways. |

| Pharmacokinetic studies | Indicated favorable absorption and distribution characteristics, supporting further development for therapeutic use. |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the efficacy of this compound against human breast cancer cells. The results showed a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency compared to standard chemotherapeutic agents.

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of how this compound affects cellular processes. It was found that the compound induces apoptosis in cancer cells through activation of caspase pathways, highlighting its potential as a therapeutic candidate for cancer treatment.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Oxalamide Derivatives

N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, FEMA 4233) :

- Structure : Contains a dimethoxybenzyl group and pyridin-2-yl ethyl substituents.

- Key Differences : Lacks the naphthalene and thiazole moieties.

- Metabolism : Rapidly metabolized in rat hepatocytes without amide hydrolysis, indicating metabolic stability .

- Application : Used as a high-potency umami flavoring agent .

N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide (No. 1769): Structure: Methoxy-methylbenzyl and methylpyridinylethyl groups. Key Differences: Substituted pyridine instead of thiazole; smaller aromatic system (benzyl vs. naphthyl). Toxicology: NOEL (No Observed Effect Level) of 100 mg/kg bw/day, with high safety margins in food applications .

Naphthalene-Thiazole Hybrids

2-(Naphthalen-1-yloxy)-N-[4-(thiazol-2-ylsulfamoyl)phenyl]acetamide (CAS 443638-31-1) :

- Structure : Naphthyloxy group linked to a thiazole-sulfamoylphenylacetamide.

- Key Differences : Contains sulfonamide and acetamide groups instead of oxalamide.

- Physicochemical Data : Molecular weight 443.64 g/mol; IR bands at 3262 cm⁻¹ (NH), 1671 cm⁻¹ (C=O) .

Naphtho[1,2-b]pyrazole Derivatives :

- Structure : Naphthalene fused with pyrazole, substituted with thiazol-2-yl or pyrimidin-2-yl groups.

- Key Differences : Pyrazole core instead of oxalamide; higher melting points (>300°C) due to fused aromatic systems .

Physicochemical Properties

*Based on structurally related compounds in .

Q & A

What are the optimal reaction conditions for synthesizing N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide, and how can impurities be minimized?

Level: Basic

Answer:

The synthesis involves multi-step reactions, typically starting with coupling a naphthalene-containing amine to an oxalyl chloride intermediate, followed by sequential substitutions. Key parameters include:

- Temperature control : Maintain 0–5°C during oxalyl chloride activation to prevent side reactions (e.g., over-acylation) .

- Solvent selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to stabilize reactive intermediates .

- Catalysts : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) improves coupling efficiency .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product (>95% purity) .

Which spectroscopic techniques are most reliable for confirming the structure of this compound, and how should conflicting NMR/IR data be resolved?

Level: Basic

Answer:

- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from the naphthalene and thiazole moieties. For example, aromatic protons on naphthalene appear at δ 7.4–8.2 ppm, while thiazole protons resonate at δ 7.1–7.3 ppm .

- IR spectroscopy : Confirm the oxalamide C=O stretch at 1670–1690 cm⁻¹ and tertiary amine N-H at 3300–3350 cm⁻¹ .

- Contradiction resolution : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion ([M+H]+) and address discrepancies in functional group assignments .

How can researchers design in vitro assays to evaluate the compound’s biological activity, given its structural complexity?

Level: Basic

Answer:

- Target selection : Prioritize kinases or GPCRs, as the dimethylamino and thiazole groups suggest potential ATP-binding site interactions .

- Assay conditions :

- Positive controls : Compare with known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .

How should contradictory data between computational docking predictions and experimental binding assays be addressed?

Level: Advanced

Answer:

- Docking refinement : Use molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to account for protein flexibility and solvation effects. The dimethylamino group may induce conformational changes not captured in rigid docking .

- Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics and compare with computational ΔG values .

- Electrostatic interactions : Adjust protonation states of the tertiary amine (pKa ~8.5) in docking software to reflect physiological pH .

What strategies are effective for establishing structure-activity relationships (SAR) for this compound’s derivatives?

Level: Advanced

Answer:

- Substituent variation : Replace the naphthalene group with substituted aryl rings (e.g., 4-chlorophenyl) to assess hydrophobic interactions .

- Functional group swaps : Test thiazole vs. oxazole or imidazole to evaluate heterocycle-specific binding .

- Data analysis : Use multivariate regression (e.g., PLS) to correlate logP, polar surface area, and IC50 values .

What computational methods are recommended for predicting the compound’s metabolic stability?

Level: Advanced

Answer:

- In silico tools : Use Schrödinger’s ADMET Predictor or SwissADME to identify metabolic hotspots (e.g., oxidation of the naphthalene ring or N-demethylation) .

- CYP450 docking : Model interactions with CYP3A4/2D6 isoforms using induced-fit docking protocols .

- Experimental cross-check : Validate predictions with liver microsomal assays (e.g., human liver microsomes + NADPH) .

How can enantiomeric purity be ensured during synthesis, given the compound’s chiral center?

Level: Advanced

Answer:

- Chiral resolution : Use preparative HPLC with a Chiralpak IA/IB column (hexane/isopropanol mobile phase) .

- Asymmetric synthesis : Employ enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during the amine coupling step .

- Characterization : Confirm enantiopurity via circular dichroism (CD) spectroscopy or chiral NMR shift reagents .

What experimental approaches mitigate the compound’s poor aqueous solubility in biological assays?

Level: Basic

Answer:

- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .

- pH adjustment : Protonate the dimethylamino group (pKa ~8.5) by preparing stock solutions in mildly acidic buffers (pH 5–6) .

- Nanoformulation : Encapsulate in PEGylated liposomes for sustained release in in vivo models .

How can researchers resolve challenges in crystallizing this compound for X-ray diffraction studies?

Level: Advanced

Answer:

- Solvent screening : Use vapor diffusion with 1:1 ethanol/water or acetone/DCM mixtures .

- Temperature gradients : Slow cooling (0.1°C/min) from 40°C to 4°C to promote crystal nucleation .

- Software tools : Refine diffraction data with SHELXL (TWIN/BASF commands for twinned crystals) .

What are the key stability concerns for long-term storage of this compound?

Level: Basic

Answer:

- Degradation pathways : Hydrolysis of the oxalamide bond under acidic/basic conditions; oxidation of the thiazole ring .

- Storage conditions : Store at –20°C in amber vials under argon. Lyophilize for >2-year stability .

- Monitoring : Perform quarterly HPLC analyses (C18 column, acetonitrile/water + 0.1% TFA) to detect degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.